TYK2 Biochemical Inhibitory Activity (Mobility Shift Assay) vs. Clinical-Stage TYK2 Inhibitors
In a biochemical mobility shift assay, N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide inhibited TYK2 kinase activity with an IC₅₀ of 1.27 µM (1,270 nM) [1]. This represents a >25,000-fold weaker potency compared to the clinical-stage TYK2 pseudokinase domain stabilizer deucravacitinib (BMS-986165), which binds the TYK2 JH2 domain with an IC₅₀ of <0.5 nM in analogous biochemical assays [2]. The compound's ATP-competitive, orthosteric mechanism—inferred from its 2-oxopyrrolidine-pyridine core that occupies the hinge region—differs fundamentally from the allosteric JH2-domain binding of deucravacitinib, making CAS 2034586-01-9 a mechanistically distinct tool for probing ATP-site vs. pseudokinase-site pharmacology [3]. However, the high micromolar potency renders it unsuitable as a lead compound for in vivo TYK2 target engagement studies.
| Evidence Dimension | TYK2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.27 µM (1,270 nM) |
| Comparator Or Baseline | Deucravacitinib (BMS-986165): TYK2 JH2 domain IC₅₀ < 0.5 nM |
| Quantified Difference | >2,500-fold less potent than deucravacitinib |
| Conditions | Biochemical mobility shift assay using peptide substrate; TYK2 enzyme (origin unspecified); 10 min preincubation |
Why This Matters
This compound serves as a low-potency ATP-competitive control for benchmarking the selectivity window of allosteric TYK2 JH2 inhibitors and for studying the differential pharmacology of orthosteric vs. pseudokinase domain binding.
- [1] BindingDB. PrimarySearch_ki record. Affinity Data: IC₅₀ = 1.27E+3 nM. Target: Non-receptor tyrosine-protein kinase TYK2. Assay: Inhibition of TYK2 using peptide substrate; preincubated 10 min; mobility shift assay. Ligand ID: BDBM50306682. View Source
- [2] Burke, J. R., Cheng, L., Gillooly, K. M., et al. (2019). Autoimmune pathways in mice and humans are blocked by pharmacological stabilization of the TYK2 pseudokinase domain. Science Translational Medicine, 11(502), eaaw1736. View Source
- [3] Wrobleski, S. T., Moslin, R., Lin, S., et al. (2019). Highly selective inhibition of tyrosine kinase 2 (TYK2) for the treatment of autoimmune diseases: discovery of the allosteric inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995. View Source
